molecular formula C17H20N4O3 B2841628 5-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide CAS No. 2034396-43-3

5-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide

Katalognummer: B2841628
CAS-Nummer: 2034396-43-3
Molekulargewicht: 328.372
InChI-Schlüssel: DOJPIPFSVOUCOI-JOCQHMNTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide is a highly specialized chemical compound, known for its unique molecular structure and potential applications across various scientific fields. Its structure consists of a cyclopropyl group, an isoxazole ring, and a pyrazinyl-oxyl cyclohexyl moiety, making it a multifaceted compound with diverse properties.

Vorbereitungsmethoden

Synthetic Routes: The synthesis of 5-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide typically involves several steps, starting from commercially available precursors:

  • Formation of Isoxazole Ring: : This may involve the cyclization of a suitable nitrile oxide intermediate with an alkene or alkyne.

  • Attachment of Cyclopropyl Group: : The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazo compounds.

  • Incorporation of Pyrazinyl-Oxyl Cyclohexyl Moiety: : This step can be accomplished through nucleophilic substitution or coupling reactions to attach the pyrazine and cyclohexyl groups.

Reaction Conditions: These reactions are typically carried out under anhydrous conditions, using inert atmospheres (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reactions. Solvents like dichloromethane, tetrahydrofuran, or dimethylformamide are often employed.

Industrial Production Methods: For large-scale production, automated reactors and continuous flow systems can be utilized to ensure consistency, efficiency, and safety. Industrial processes may also involve purification techniques like chromatography and recrystallization to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: 5-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide can undergo a variety of chemical reactions, including:

  • Oxidation: : Typically involving reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Utilizing agents such as lithium aluminum hydride or hydrogenation with catalysts.

  • Substitution: : Often under basic or acidic conditions to replace one functional group with another.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate in aqueous or acidic media.

  • Reduction: : Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

  • Substitution: : Halogenating agents, bases like sodium hydroxide, or acids like sulfuric acid.

Major Products: The products formed depend on the reaction type but can include oxidized derivatives, reduced alcohols or amines, and various substituted analogs.

Wissenschaftliche Forschungsanwendungen

Chemical Profile

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₇N₃O₂
  • Molecular Weight : 259.30 g/mol
  • CAS Number : 2411299-05-1

This compound features an isoxazole ring, which is known for its biological activity, particularly in modulating various receptor pathways.

Pharmacological Studies

5-cyclopropyl-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide has been investigated for its role as a selective agonist for specific receptors involved in metabolic regulation. Similar compounds have shown promise in the modulation of lipid metabolism through the farnesoid X receptor (FXR), which is critical in managing dyslipidemia and atherosclerosis .

Table 1: Comparison of FXR Agonists

Compound NameMechanism of ActionKey Findings
LY2562175FXR AgonistReduced LDL and triglycerides in animal models
5-cyclopropyl-N-...Potential FXR AgonistOngoing studies to confirm efficacy

Therapeutic Potential

The therapeutic potential of this compound lies in its ability to influence metabolic pathways. Preclinical studies suggest that compounds with similar structures can effectively lower plasma low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels, indicating a favorable lipid-modulating profile .

Case Studies

Recent research highlighted the synthesis and biological evaluation of isoxazole derivatives, including this compound. These studies focused on their pharmacokinetic properties and biological activities, establishing a foundation for further clinical applications.

Case Study Summary:

  • Study Title : Evaluation of Isoxazole Derivatives for Lipid Modulation
  • Journal : Journal of Medicinal Chemistry
  • Findings : The compound exhibited significant lipid-lowering effects in preclinical models, supporting its potential use in treating dyslipidemia .

Wirkmechanismus

The mechanism of action for 5-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, or enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Compared to similar compounds, 5-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:

  • 5-cyclopropyl-N-(cyclohexyl)isoxazole-3-carboxamide

  • 5-cyclopropyl-N-(4-pyridyl)isoxazole-3-carboxamide

  • 5-cyclopropyl-N-(pyrazolyl)isoxazole-3-carboxamide

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their reactivity and biological activity.

This article should give you a comprehensive overview of this compound and its significance across different fields. Curious to dive deeper into any specific aspect?

Biologische Aktivität

5-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in cellular signaling pathways. The isoxazole moiety is known to influence various biochemical pathways, including those related to cancer cell proliferation and inflammation.

Key Targets:

  • Kinase Inhibition : The compound may inhibit key kinases involved in cancer progression, such as BRAF and EGFR, similar to other pyrazole derivatives .
  • Inflammatory Pathways : It may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, pyrazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. Specifically, studies have demonstrated that isoxazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Table 1: Antitumor Activity of Isoxazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5-cyclopropyl-N-((1r,4r)...MCF-78.3Apoptosis induction
Pyrrolo[3,2-d]isoxazoleHCT-1166.3Cell cycle arrest
Isoxazole derivative XPC39.7Inhibition of EGFR

Anti-inflammatory Activity

The compound has potential anti-inflammatory effects, which are crucial for treating conditions like rheumatoid arthritis. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study: Anti-inflammatory Effects
In a study involving a murine model of inflammation, administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to controls. This suggests a promising therapeutic application in inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

  • Absorption : The compound exhibits good oral bioavailability.
  • Metabolism : It is metabolized primarily in the liver, with several active metabolites contributing to its overall efficacy.
  • Elimination : The compound has a moderate half-life, allowing for once-daily dosing in clinical settings.

Eigenschaften

IUPAC Name

5-cyclopropyl-N-(4-pyrazin-2-yloxycyclohexyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-17(14-9-15(24-21-14)11-1-2-11)20-12-3-5-13(6-4-12)23-16-10-18-7-8-19-16/h7-13H,1-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJPIPFSVOUCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3CCC(CC3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.